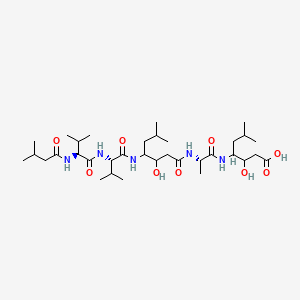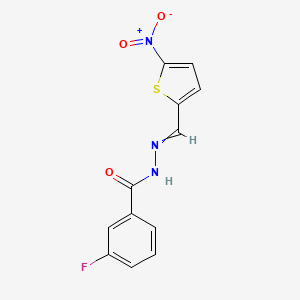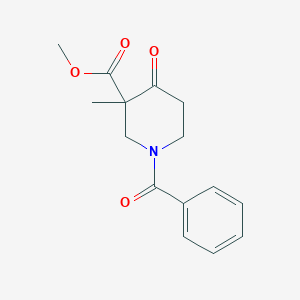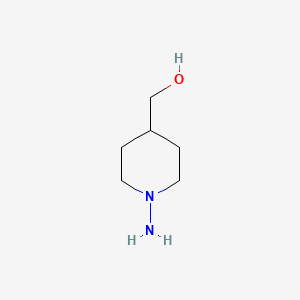![molecular formula C10H6F6O B12442856 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde CAS No. 1260878-79-2](/img/structure/B12442856.png)
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetaldehyde moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetaldehyde ethyl hemiacetal as a starting material, which undergoes a series of reactions including trifluoromethylation and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-[2,5-Bis(trifluoromethyl)phenyl]acetic acid.
Reduction: 2-[2,5-Bis(trifluoromethyl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(trifluoromethyl)phenylacetic acid
- 3,5-Bis(trifluoromethyl)phenylacetonitrile
Uniqueness
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde is unique due to the presence of both the trifluoromethyl groups and the aldehyde moiety, which confer distinct reactivity and properties compared to similar compounds. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propriétés
Numéro CAS |
1260878-79-2 |
|---|---|
Formule moléculaire |
C10H6F6O |
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
2-[2,5-bis(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,4-5H,3H2 |
Clé InChI |
VGZYUKBKRUURQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)CC=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


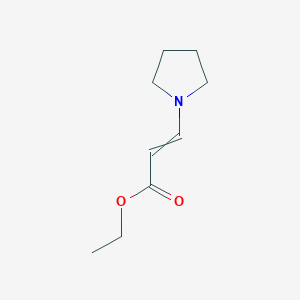


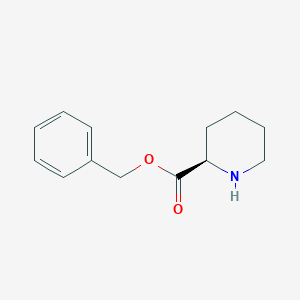
![3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone](/img/structure/B12442794.png)
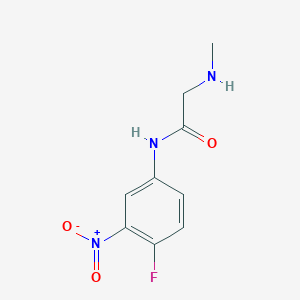

![1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine](/img/structure/B12442815.png)
